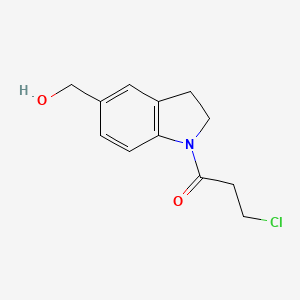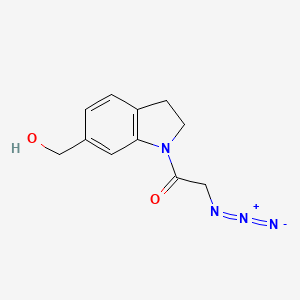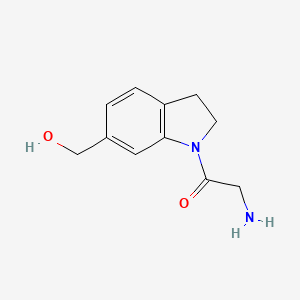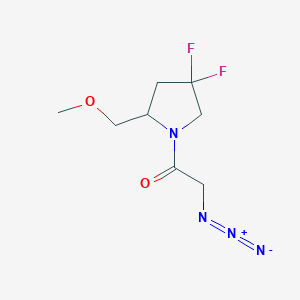![molecular formula C10H11N3O2S B1493270 (6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanol CAS No. 2098133-27-6](/img/structure/B1493270.png)
(6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanol
説明
(6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanol is a useful research compound. Its molecular formula is C10H11N3O2S and its molecular weight is 237.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
- Synthesis Techniques : A study by Reddy et al. (2012) explores the synthesis of oxazine derivatives through the aza-Piancatelli rearrangement. This process involves the reaction of furan-2-yl(phenyl)methanol derivatives with 2-aminothiophenol, highlighting a method that could potentially be applied to synthesize related compounds like (6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanol (Reddy et al., 2012).
Chemical Properties and Reactions
- Reactivity and Derivative Formation : The research by El‐Barbary et al. (2010) discusses the hydrazinolysis of certain triazine derivatives, leading to the formation of compounds with potential antimicrobial properties. This kind of chemical reactivity could be significant for developing new derivatives of the compound (El‐Barbary et al., 2010).
Applications in Medicinal Chemistry
- Antimicrobial Evaluation : Mohammadlou and Halimehjani (2022) developed a catalyst-free synthesis method for triazolo[3,4-b][1,3,4]thiadiazines. These compounds, structurally related to this compound, were tested for their antimicrobial properties, demonstrating potential applications in medicinal chemistry (Mohammadlou & Halimehjani, 2022).
Pharmacological Research
Potential Diuretic Agents : Research by Ravikumar et al. (2012) on benzoxazine-fused triazoles, which are structurally similar to the compound , suggests potential use as diuretic agents. These findings could direct future research on the pharmacological applications of this compound (Ravikumar et al., 2012).
Antiviral and Antitumoral Activity : Jilloju et al. (2021) synthesized triazolo[3,4-b][1,3,4]thiadiazine derivatives with significant in vitro anticoronavirus and antitumoral activity. These derivatives, bearing resemblance to this compound, underscore its potential for developing antiviral and cancer treatments (Jilloju et al., 2021).
Crystallography and Structural Analysis
- Crystal Structure Determination : The study of crystal structures of benzoxazine-triazole fused systems by Ravikumar et al. (2012) provides insights into the structural characteristics that might be similar in this compound. Understanding these structures aids in predicting the compound's behavior and reactivity (Ravikumar et al., 2012).
作用機序
Target of Action
Many bioactive compounds containing thiophene and triazole moieties have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
The interaction of the compound with its targets would likely involve the formation of hydrogen bonds and other types of molecular interactions. The thiophene and triazole moieties could potentially participate in these interactions .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Compounds containing thiophene and triazole moieties have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and others .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. These could potentially include changes in cell signaling, gene expression, or cellular metabolism .
特性
IUPAC Name |
(6-thiophen-2-yl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c14-5-7-8-6-15-9(4-13(8)12-11-7)10-2-1-3-16-10/h1-3,9,14H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKXITAHYLWTSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=C(N=NN21)CO)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3a-(Methoxymethyl)octahydrocyclopenta[c]pyrrole](/img/structure/B1493191.png)

![(6-Amino-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1493193.png)
![2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1493195.png)


![2-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1493204.png)
![(6-(5-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1493205.png)

![3-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one](/img/structure/B1493208.png)